molecular formula C20H23N3O2S B2601788 N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898452-70-5

N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2601788
CAS No.: 898452-70-5
M. Wt: 369.48
InChI Key: QYRXKHQSXNERMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.48. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

  • Orexin Receptors and Sleep Modulation : Orexin peptides, produced by lateral hypothalamic neurons, play a crucial role in maintaining wakefulness. They act by activating orexin-1 and orexin-2 receptors located in wake-active structures. The study by Dugovic et al. (2009) investigated the effects of selective antagonists on these receptors, revealing that blocking orexin-2 receptors can initiate and prolong sleep, suggesting potential applications in sleep disorders (Dugovic et al., 2009).

  • Melanin-Concentrating Hormone Receptor 1 Antagonists : Research on 3-aminomethylquinoline derivatives has shown potential for developing human melanin-concentrating hormone receptor 1 (hMCHR1) antagonists. These antagonists could inhibit food intake in rats, suggesting their use in obesity treatment. The study by Kasai et al. (2012) focused on modifying these derivatives to reduce human ether-a-go-go-related gene (hERG) K(+) channel inhibition (Kasai et al., 2012).

Organic Chemistry and Synthesis

  • Isoquinoline Synthesis : The formation of cyclopropa[c]isoquinolines from benzonitrile o-alkenylbenzyl ylides, as investigated by Motion et al. (1992), demonstrates the versatility of this chemical structure in organic synthesis. This research provides insights into synthesizing complex organic compounds that might be useful in various chemical applications (Motion et al., 1992).

  • Synthesis of Dopaminergic Compounds : Jacob et al. (1981) explored the synthesis of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which have dopaminergic properties. Such compounds could have applications in neurological research and treatment (Jacob et al., 1981).

Medicinal Chemistry

  • Antitumor Agents : The study by Nagarajan et al. (2006) on indenoisoquinoline topoisomerase I inhibitors with nitrogen heterocycles highlights the potential of these compounds in cancer treatment. Such inhibitors can have potent cytotoxicity against cancer cells, making them promising therapeutic agents (Nagarajan et al., 2006).

  • Anticancer Agents : Fang et al. (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure with potential anticancer properties. These compounds exhibited moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).

Properties

IUPAC Name

N'-cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c24-19(20(25)22-16-7-8-16)21-12-17(18-6-3-11-26-18)23-10-9-14-4-1-2-5-15(14)13-23/h1-6,11,16-17H,7-10,12-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRXKHQSXNERMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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